molecular formula C18H15FN2O B2594961 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one CAS No. 941973-45-1

2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one

Cat. No. B2594961
CAS RN: 941973-45-1
M. Wt: 294.329
InChI Key: BSUSTAAZVBVGTK-UHFFFAOYSA-N
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Description

2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the pyridazine family and has a unique structure that allows for the modulation of various biological pathways.

Scientific Research Applications

2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one has shown promising results in various scientific research applications. The compound has been studied for its potential use in treating cancer, neurodegenerative diseases, and inflammation. It has also been investigated for its antimicrobial and antifungal properties. The unique structure of the compound allows for the modulation of various biological pathways, making it a versatile tool for scientific research.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is not fully understood. However, studies have shown that the compound interacts with various cellular targets, including enzymes and receptors, leading to the modulation of biological pathways. The compound has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation and neurodegenerative diseases. It has also been shown to modulate the activity of certain receptors involved in inflammation and pain management.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit neuroinflammation, and reduce oxidative stress. It has also been shown to modulate the activity of certain neurotransmitters, leading to potential therapeutic applications in neurodegenerative diseases. The compound has been shown to have low toxicity and high selectivity for specific cellular targets, making it a promising tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one in lab experiments is its versatility. The compound can be used to modulate various biological pathways, making it a valuable tool for scientific research. It also has low toxicity and high selectivity for specific cellular targets, making it a safer alternative to other compounds. However, one of the limitations of using the compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research of 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one. One direction is to further investigate its potential use in treating cancer, neurodegenerative diseases, and inflammation. Another direction is to explore its antimicrobial and antifungal properties. Additionally, further studies can be conducted to fully understand the mechanism of action of the compound and its potential interactions with other cellular targets. The development of new synthesis methods and modifications to the compound's structure can also lead to the discovery of new applications and potential therapeutic uses.
Conclusion:
In conclusion, 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a promising compound with various potential therapeutic applications. Its unique structure allows for the modulation of various biological pathways, making it a versatile tool for scientific research. The compound has low toxicity and high selectivity for specific cellular targets, making it a safer alternative to other compounds. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic uses.

Synthesis Methods

The synthesis of 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one involves the reaction of 3-fluorobenzyl chloride with o-toluidine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with 1,2-dichloroethane and sodium methoxide to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-(2-methylphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c1-13-5-2-3-8-16(13)17-9-10-18(22)21(20-17)12-14-6-4-7-15(19)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUSTAAZVBVGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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